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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for CPL304110
(NCT04149691), a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1,

2, and 3 (FGFR1-3). The following sections outline the trial's objectives, design, and key

experimental protocols, based on publicly available data.

Introduction
CPL304110 is a novel tyrosine kinase inhibitor developed by Celon Pharma S.A. for the

treatment of advanced solid malignancies, particularly those with activating alterations in the

FGFR signaling pathway.[1] The NCT04149691 clinical trial is a Phase I, open-label,

multicenter study designed to evaluate the safety, tolerability, and pharmacokinetics of

CPL304110.[2] The study also aims to determine the maximum tolerated dose (MTD) and the

recommended Phase II dose (RP2D).[2]

Mechanism of Action
CPL304110 selectively inhibits FGFR1, FGFR2, and FGFR3, which are key regulators of cell

proliferation, differentiation, and survival.[3] Dysregulation of the FGFR signaling pathway,

through gene amplification, mutations, or fusions, is a known driver of oncogenesis in various

solid tumors.[4][5] By inhibiting FGFR, CPL304110 aims to block downstream signaling

cascades, thereby inhibiting tumor growth.[3] Preclinical studies have demonstrated the potent
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and selective inhibitory activity of CPL304110 against FGFR1-3, with IC50 values of 0.75 nM,

0.5 nM, and 3.05 nM, respectively.[3]

Clinical Trial Design (NCT04149691)
The study is a dose-escalation trial with three main parts:[2]

Part 1 (Dose Escalation): Enrollment of patients with advanced solid malignancies, not

screened for FGFR aberrations. The primary objective of this part is to determine the safety

and tolerability of escalating doses of CPL304110.

Part 2 (Dose Escalation): Enrollment of patients with documented FGFR molecular

aberrations. This part continues the dose escalation to identify the MTD in a targeted patient

population.

Part 3 (Dose Expansion): Enrollment of patients with specific FGFR-aberrant tumors at the

determined RP2D to further evaluate safety, tolerability, and preliminary efficacy.

Key Trial Details:
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Parameter Description

Official Title

A Phase I, Open-label, Multicentre, Dose

Escalation Study to Assess Safety, Tolerability

and Pharmacokinetics of Oral CPL304110, in

Adult Subjects With Advanced Solid

Malignancies.[2]

Conditions

Gastric Cancer, Bladder Cancer, Squamous

Non-small Cell Lung Cancer,

Cholangiocarcinoma, Sarcoma, Endometrial

Cancer, Other Solid Tumours.[2]

Intervention
Drug: CPL304110 administered orally once or

twice daily in 28-day cycles.[1][2]

Primary Outcome Measures

Maximum Tolerated Dose (MTD), Overall Safety

Profile (assessed by adverse events, vital signs,

ECGs, and laboratory tests), Recommended

Phase 2 Dose (RP2D).[2]

Secondary Outcome Measures

Objective Response Rate (ORR) per RECIST

1.1, Pharmacokinetic parameters (Cmax, Tmax,

AUC).[2]

Preliminary Clinical Data (Phase IA)
Preliminary results from the Phase IA part of the study, involving 21 patients, have been

reported.[1][6]

Efficacy:
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Outcome All Patients (n=21)
Patients with FGFR
Aberrations

Objective Response Rate

(ORR)
14.3%[1][6] 50.0%[1]

Partial Response (PR) 3 patients[6]

Stable Disease (SD) 10 patients[1]

Safety and Tolerability:

The most common treatment-related adverse events (TRAEs) were generally manageable.[1]

[6]

Treatment-Related Adverse Event Frequency (All Grades)

Ocular Toxicity 23.8%[1]

Anemia 19.0%[1]

Dry Eyes 14.3%[1]

Dry Mouth 14.3%[1]

Two instances of Grade ≥3 TRAEs were reported: oral cavity fungal infection and an increase

in alkaline phosphatase.[1]

Experimental Protocols
Patient Selection and FGFR Aberration Screening
Objective: To enroll eligible patients and identify those with FGFR aberrations for Part 2 and 3

of the trial.

Protocol:

Inclusion Criteria: Patients must have histologically confirmed advanced solid malignancies

refractory to standard therapies, measurable disease according to RECIST v1.1, and

adequate organ function.
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Exclusion Criteria: Patients with active brain metastases or other concurrent malignancies

are excluded.

FGFR Aberration Analysis:

Archival tumor tissue (formalin-fixed paraffin-embedded) or fresh tumor biopsies are

collected.

FGFR aberrations (amplifications, mutations, fusions) are identified using methods such

as Fluorescence In Situ Hybridization (FISH) for amplifications and Next-Generation

Sequencing (NGS) or mass spectrometry for mutations and fusions.[5]

Drug Administration and Dose Escalation
Objective: To administer CPL304110 and determine the MTD.

Protocol:

Drug Formulation: CPL304110 is administered orally in capsule form.[2]

Dosing Regimen:

Part 1: Escalating doses from 12.5 mg to 100 mg once daily.[1][6]

Part 2: 175 mg once or twice daily in patients with FGFR aberrations.[1][6]

Dose Escalation Design: A standard 3+3 dose-escalation design is typically used to

determine the MTD, which is defined as the highest dose at which less than 33% of patients

experience a dose-limiting toxicity (DLT).[2]

Safety and Tolerability Assessment
Objective: To monitor and evaluate the safety profile of CPL304110.

Protocol:

Adverse Event (AE) Monitoring: All AEs are recorded and graded according to the National

Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). The
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relationship of AEs to the study drug is assessed by the investigator.

Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at

regular intervals throughout the study.

Electrocardiograms (ECGs): ECGs are performed at baseline and at specified time points

during treatment to monitor for any cardiac effects.

Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at baseline

and prior to each treatment cycle to monitor for hematological, renal, and hepatic toxicities.

Pharmacokinetic (PK) Analysis
Objective: To characterize the pharmacokinetic profile of CPL304110.

Protocol:

Blood Sampling: Blood samples are collected at pre-defined time points before and after

drug administration.

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored

frozen until analysis.

Bioanalytical Method: The concentration of CPL304110 in plasma samples is determined

using a validated high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS) method.

PK Parameter Calculation: Key PK parameters, including Cmax (maximum concentration),

Tmax (time to maximum concentration), and AUC (area under the concentration-time curve),

are calculated using non-compartmental analysis.

Efficacy Assessment
Objective: To evaluate the preliminary anti-tumor activity of CPL304110.

Protocol:
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Tumor Imaging: Tumor assessments are performed at baseline and at regular intervals (e.g.,

every 8 weeks) using computed tomography (CT) or magnetic resonance imaging (MRI).

Response Evaluation: Tumor response is evaluated by the investigator according to the

Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[2]

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of

target lesions.

Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of

target lesions or the appearance of new lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Objective Response Rate (ORR): The ORR is calculated as the proportion of patients with a

confirmed CR or PR.[2]
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Caption: FGFR Signaling Pathway and Mechanism of CPL304110 Inhibition.
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Caption: NCT04149691 Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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